Cas no 76591-69-0 (Pyridine,3,4-dibromo-2,6-dimethyl-)
Pyridine,3,4-dibromo-2,6-dimethyl- Chemical and Physical Properties
Names and Identifiers
-
- Pyridine,3,4-dibromo-2,6-dimethyl-
- 3,4-DIBROMO-2,6-DIMETHYLPYRIDINE
- AB2800
- Pyridine,3,4-dibromo-2,6-dimethyl
- 3,4-dibromo-2,6-dimethyl-pyridine
- MFCD09037884
- 76591-69-0
- DTXSID60504019
- A838756
-
- MDL: MFCD09037884
- Inchi: 1S/C7H7Br2N/c1-4-3-6(8)7(9)5(2)10-4/h3H,1-2H3
- InChI Key: NUFHOVNGPZUNTM-UHFFFAOYSA-N
- SMILES: BrC1=C(C=C(C)N=C1C)Br
Computed Properties
- Exact Mass: 262.89500
- Monoisotopic Mass: 262.89452g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 10
- Rotatable Bond Count: 0
- Complexity: 118
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3
- Topological Polar Surface Area: 12.9Ų
Experimental Properties
- PSA: 12.89000
- LogP: 3.22340
Pyridine,3,4-dibromo-2,6-dimethyl- Customs Data
- HS CODE:2933399090
- Customs Data:
China Customs Code:
2933399090Overview:
2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
Pyridine,3,4-dibromo-2,6-dimethyl- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB448892-250 mg |
3,4-Dibromo-2,6-dimethylpyridine |
76591-69-0 | 250MG |
€221.80 | 2022-03-02 | ||
| abcr | AB448892-1 g |
3,4-Dibromo-2,6-dimethylpyridine |
76591-69-0 | 1g |
€505.00 | 2022-03-02 | ||
| AK Scientific | 9044CT-1g |
3,4-Dibromo-2,6-dimethylpyridine |
76591-69-0 | 95% | 1g |
$444 | 2023-09-16 | |
| AK Scientific | 9044CT-5g |
3,4-Dibromo-2,6-dimethylpyridine |
76591-69-0 | 95% | 5g |
$1333 | 2023-09-16 | |
| eNovation Chemicals LLC | Y1244667-250mg |
Pyridine,3,4-dibromo-2,6-dimethyl- |
76591-69-0 | 95% | 250mg |
$290 | 2024-06-07 | |
| eNovation Chemicals LLC | Y1244667-1g |
Pyridine,3,4-dibromo-2,6-dimethyl- |
76591-69-0 | 95% | 1g |
$595 | 2024-06-07 | |
| abcr | AB448892-250mg |
3,4-Dibromo-2,6-dimethylpyridine; . |
76591-69-0 | 250mg |
€262.30 | 2025-04-16 | ||
| abcr | AB448892-1g |
3,4-Dibromo-2,6-dimethylpyridine; . |
76591-69-0 | 1g |
€575.70 | 2025-04-16 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1742273-1g |
3,4-Dibromo-2,6-dimethylpyridine |
76591-69-0 | 98% | 1g |
¥2921.00 | 2024-07-28 | |
| Ambeed | A558243-1g |
3,4-Dibromo-2,6-dimethylpyridine |
76591-69-0 | 95% | 1g |
$490.0 | 2025-04-17 |
Pyridine,3,4-dibromo-2,6-dimethyl- Suppliers
Pyridine,3,4-dibromo-2,6-dimethyl- Related Literature
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Juan J. Sánchez,Miguel López-Haro,Juan C. Hernández-Garrido,Ginesa Blanco,Miguel A. Cauqui,José M. Rodríguez-Izquierdo,José A. Pérez-Omil,José J. Calvino,María P. Yeste J. Mater. Chem. A, 2019,7, 8993-9003
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Luis Miguel Azofra,Douglas R. MacFarlane,Chenghua Sun Chem. Commun., 2016,52, 3548-3551
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Xin Fu,Qing-rong Liang,Rong-guang Luo,Yan-shu Li,Xiao-ping Xiao,Lu-lu Yu,Wen-zhe Shan,Guang-qin Fan J. Mater. Chem. B, 2019,7, 3088-3099
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Jialiang Yuan,Ran Dong,Yuan Li,Yang Liu,Zhuo Zheng,Yuxia Liu,Yan Sun,Benhe Zhong,Zhenguo Wu,Xiaodong Guo Chem. Commun., 2021,57, 13004-13007
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Bidou Wang,Xifeng Chen Analyst, 2014,139, 5695-5699
Additional information on Pyridine,3,4-dibromo-2,6-dimethyl-
Pyridine, 3,4-Dibromo-2,6-Dimethyl-
Pyridine, 3,4-dibromo-2,6-dimethyl- (CAS No. 76591-69-0) is a synthetic organic compound with a unique structure that combines the properties of pyridine with bromine and methyl substituents. This compound has garnered significant attention in recent years due to its potential applications in various fields, including pharmaceuticals, agrochemicals, and materials science. The molecule's structure consists of a pyridine ring with bromine atoms at positions 3 and 4 and methyl groups at positions 2 and 6. This arrangement imparts specific electronic and steric properties that make it versatile for different chemical reactions.
The synthesis of Pyridine, 3,4-dibromo-2,6-dimethyl involves multi-step processes that often include bromination and alkylation reactions. Recent advancements in catalytic methods have improved the efficiency and selectivity of these reactions. For instance, the use of palladium-catalyzed cross-coupling reactions has enabled the precise placement of substituents on the pyridine ring. These methods not only enhance the yield but also reduce the environmental footprint of the synthesis process.
One of the most promising applications of Pyridine, 3,4-dibromo-2,6-dimethyl is in drug discovery. Its ability to act as a scaffold for bioactive molecules has been highlighted in several studies. For example, researchers have explored its potential as an inhibitor of certain enzymes involved in cancer pathways. The bromine atoms provide sites for further functionalization, allowing chemists to attach bioactive groups that can target specific cellular mechanisms.
In agrochemicals, Pyridine derivatives have shown potential as herbicides and fungicides. The brominated pyridines are known for their ability to disrupt key biochemical processes in pests and pathogens. Recent studies have focused on optimizing the stability and bioavailability of these compounds to enhance their effectiveness in agricultural settings.
Another area where Pyridine, 3,4-dibromo-2,6-dimethyl has shown promise is in materials science. Its electron-withdrawing groups make it suitable for use in organic electronics. Researchers have investigated its role as a building block for semiconducting materials used in thin-film transistors and organic light-emitting diodes (OLEDs). The methyl groups contribute to solubility and processability, which are critical for device fabrication.
The environmental impact of Pyridine derivatives has also been a topic of interest. Studies have examined their biodegradation pathways and toxicity profiles to ensure sustainable use. Recent findings suggest that certain degradation products are less harmful than previously thought, which could pave the way for their broader application.
In conclusion, Pyridine, 3,4-dibromo-2,6-dimethyl is a versatile compound with a wide range of applications across multiple disciplines. Its unique structure allows for functionalization to suit diverse chemical needs while maintaining stability and reactivity. As research continues to uncover new uses and optimize synthesis methods, this compound is poised to play an increasingly important role in both academic and industrial settings.
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